9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
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Overview
Description
9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride is a chemical compound with the molecular formula C7H12ClF2NO and a molecular weight of 199.63 g/mol This compound is known for its unique bicyclic structure, which includes both fluorine and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable bicyclic precursor with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The nitrogen atom in the bicyclic structure may also play a role in its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group.
exo-3-oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid oxelate: Another bicyclic compound with different functional groups.
Uniqueness
9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hydrochloride is unique due to its specific combination of fluorine and nitrogen atoms within a bicyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)5-1-10-2-6(7)4-11-3-5;/h5-6,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXADZXZJAKWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(C2(F)F)CN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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